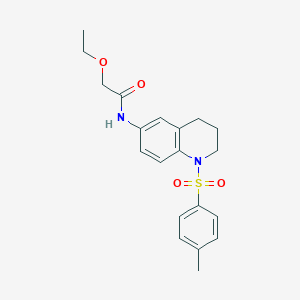
2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a tosyl group, which is a common protecting group in organic synthesis, and an ethoxy group, which can influence the compound’s solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps:
-
Formation of the Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction is usually carried out in the presence of an acid catalyst.
-
Introduction of the Tosyl Group: : The next step is the tosylation of the tetrahydroquinoline core. This involves reacting the tetrahydroquinoline with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl group, which serves as a protecting group.
-
Ethoxylation: : The ethoxy group is introduced by reacting the tosylated tetrahydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. This step typically requires heating to facilitate the reaction.
-
Acetamide Formation: : The final step involves the formation of the acetamide group. This can be achieved by reacting the ethoxylated, tosylated tetrahydroquinoline with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
化学反应分析
Types of Reactions
2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove the tosyl group or to reduce other functional groups within the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. This can be achieved using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Removal of the tosyl group or reduction of other functional groups.
Substitution: Replacement of the ethoxy group with other alkyl or aryl groups.
科学研究应用
2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound can be used to study the biological activity of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
作用机制
The mechanism of action of 2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, influencing biological pathways. The tosyl group can act as a leaving group in biochemical reactions, facilitating the formation of active intermediates.
相似化合物的比较
Similar Compounds
2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide: Similar structure but with an isoquinoline core.
2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
2-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the ethoxy group can enhance solubility, while the tosyl group can serve as a versatile protecting group in synthetic chemistry.
属性
IUPAC Name |
2-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-14-20(23)21-17-8-11-19-16(13-17)5-4-12-22(19)27(24,25)18-9-6-15(2)7-10-18/h6-11,13H,3-5,12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWWDFGDLPSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
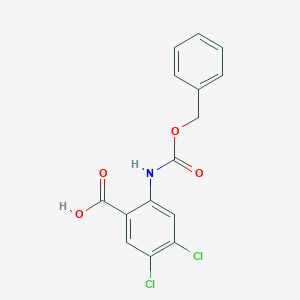
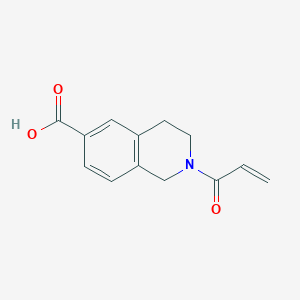
![5-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2694421.png)
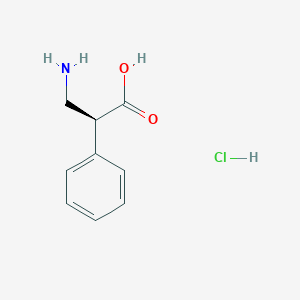
![N-(2,5-dimethoxyphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2694428.png)
![3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694429.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2694431.png)
![Rac-n-[(1r,2s)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2694432.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694433.png)
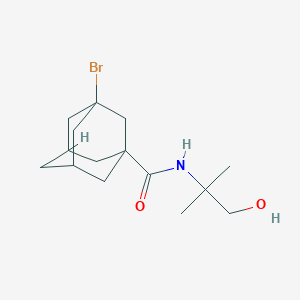
![N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B2694438.png)
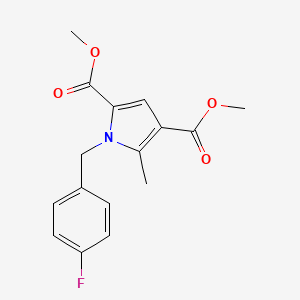
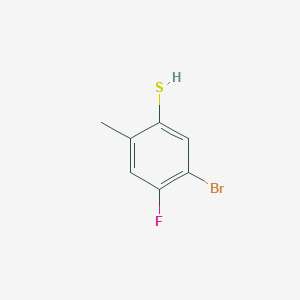
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2694441.png)
